molecular formula C11H12N2O4 B2898896 4-(3-Methoxypropoxy)-3-nitrobenzonitrile CAS No. 1461715-63-8

4-(3-Methoxypropoxy)-3-nitrobenzonitrile

Cat. No. B2898896
CAS RN: 1461715-63-8
M. Wt: 236.227
InChI Key: AOGNPWPWQDFFCR-UHFFFAOYSA-N
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Description

4-(3-Methoxypropoxy)-3-nitrobenzonitrile, commonly known as MNBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBN is a nitrobenzonitrile derivative that has been synthesized using various methods.

Mechanism of Action

Target of Action

The compound “4-(3-Methoxypropoxy)-3-nitrobenzonitrile” is chemically similar to Rabeprazole , a proton pump inhibitor (PPI). The primary target of this compound is likely the H+/K+ ATPase enzyme (proton pump) located in the gastric parietal cells .

Mode of Action

The compound works by inhibiting the proton pump, which is responsible for the final step in the production of gastric acid. By blocking this pump, it reduces the production of stomach acid .

Biochemical Pathways

The inhibition of the proton pump leads to a decrease in gastric acidity. This can affect various biochemical pathways, particularly those involved in the digestion of food and absorption of nutrients. It can also impact the pathways involved in the protection of the stomach lining from the damaging effects of acid .

Pharmacokinetics

The pharmacokinetic properties of this compound are likely similar to those of Rabeprazole . After oral administration, peak plasma concentrations occur over a range of 2.0 to 5.0 hours. The compound is extensively metabolized, primarily by cytochromes P450 3A (CYP3A) and P450 2C19 (CYP2C19) in the liver . The plasma half-life ranges from 1 to 2 hours, and about 90% of the compound is excreted via the kidneys as metabolites .

Result of Action

The primary result of the compound’s action is a decrease in gastric acidity. This can provide relief from conditions where gastric acid directly worsens symptoms, such as duodenal and gastric ulcers, and gastroesophageal reflux disease (GERD) .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound is acid-labile, meaning it is rapidly degraded in acid media and is more stable under alkaline conditions . Therefore, the pH of the stomach can impact the compound’s stability and efficacy. Additionally, factors such as diet, the presence of other medications, and individual variations in metabolism can also influence the compound’s action .

Advantages and Limitations for Lab Experiments

One of the main advantages of MNBN is its ease of synthesis. MNBN can be synthesized using simple and cost-effective methods. However, one of the limitations of MNBN is its low solubility in common solvents, which can make it difficult to work with in certain experiments.

Future Directions

MNBN has great potential for various applications. One of the future directions for MNBN is in the development of organic electronic devices. MNBN can be used as a building block for the synthesis of new organic semiconductors with improved properties. Another future direction for MNBN is in the development of new therapeutic agents. MNBN's antioxidant properties may have potential therapeutic applications in the treatment of various diseases. Further research is needed to fully understand the potential applications of MNBN in various fields.
Conclusion:
In conclusion, MNBN is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBN can be synthesized using different methods and has been extensively studied for its potential applications in organic electronics and as a therapeutic agent. MNBN has low toxicity and has been shown to have antioxidant properties. MNBN has great potential for various applications, and further research is needed to fully understand its potential.

Synthesis Methods

MNBN can be synthesized using different methods. One of the most commonly used methods involves the reaction of 4-chloro-3-nitrobenzonitrile with 3-methoxypropyl magnesium bromide in the presence of a catalyst. Another method involves the reaction of 4-(3-hydroxypropoxy)-3-nitrobenzonitrile with thionyl chloride in the presence of a catalyst.

Scientific Research Applications

MNBN has been extensively studied for its potential applications in various fields. One of the most significant applications of MNBN is in the field of organic electronics. MNBN has been used as a building block for the synthesis of organic semiconductors that can be used in the development of electronic devices such as solar cells, transistors, and light-emitting diodes.

properties

IUPAC Name

4-(3-methoxypropoxy)-3-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-16-5-2-6-17-11-4-3-9(8-12)7-10(11)13(14)15/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGNPWPWQDFFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxypropoxy)-3-nitrobenzonitrile

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